2-Bromo-6-methylbenzonitrile CAS number and properties
2-Bromo-6-methylbenzonitrile CAS number and properties
An In-Depth Technical Guide to 2-Bromo-6-methylbenzonitrile (CAS: 77532-78-6) for Advanced Chemical Synthesis
Introduction
2-Bromo-6-methylbenzonitrile is a strategically important substituted aromatic compound that serves as a versatile building block for researchers in medicinal chemistry, drug development, and materials science. Its unique trifunctional arrangement—a nitrile group, a bromine atom, and a methyl group on a benzene ring—offers a powerful platform for constructing complex molecular architectures. The bromine atom provides a reactive handle for a multitude of cross-coupling reactions, the nitrile group can be readily transformed into other key functionalities, and the methyl group offers steric and electronic influence.
This guide provides an in-depth exploration of 2-Bromo-6-methylbenzonitrile, moving beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and application. As your senior scientific resource, my objective is to explain the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system for reliable and reproducible outcomes in the laboratory.
Section 1: Core Compound Identity & Physicochemical Properties
A precise understanding of a compound's identity and physical properties is the foundation of all successful research. Ambiguity in nomenclature or physical data can compromise experimental design and reproducibility.
Nomenclature:
The quantitative data for 2-Bromo-6-methylbenzonitrile are summarized below. These parameters are critical for reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrN | [1][2] |
| Molecular Weight | 196.04 g/mol | [1] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 99 °C | [3] |
| Boiling Point | 280.5 ± 28.0 °C (Predicted) | [3] |
| Density | 1.51 ± 0.1 g/cm³ (Predicted) | [3] |
| InChIKey | AEQBTIZIDSFIGT-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(C(=CC=C1)Br)C#N | [1] |
Section 2: Safety & Handling
As a halogenated aromatic nitrile, 2-Bromo-6-methylbenzonitrile requires careful handling to ensure laboratory safety. The compound is classified as harmful and an irritant. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.
| GHS Hazard Information | Details | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Expert Handling & Storage Protocol:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Section 3: Synthesis of 2-Bromo-6-methylbenzonitrile
The most reliable and common method for introducing a bromine atom at a specific position on an aromatic ring, particularly when replacing an amine, is the Sandmeyer reaction.[4][5][6] This classic transformation proceeds via an aryl diazonium salt intermediate and offers high regioselectivity. The precursor, 2-amino-6-methylbenzonitrile, is commercially available.
Experimental Protocol: Sandmeyer Bromination
This protocol is adapted from established procedures for the synthesis of related bromobenzonitriles.[7][8]
Objective: To synthesize 2-Bromo-6-methylbenzonitrile from 2-amino-6-methylbenzonitrile.
Materials:
-
2-amino-6-methylbenzonitrile
-
Hydrobromic acid (HBr), 48%
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-6-methylbenzonitrile (1.0 equiv.) in 48% hydrobromic acid (approx. 4.0 equiv.).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. The amine salt may precipitate.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 equiv.) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature is maintained below 5 °C. The formation of the diazonium salt is indicated by a color change and the dissolution of the initial precipitate.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction (Bromination):
-
In a separate, larger flask, prepare a solution of copper(I) bromide (1.2 equiv.) in 48% hydrobromic acid (approx. 2.0 equiv.).
-
Cool this catalyst solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. This step is often accompanied by the evolution of nitrogen gas (N₂). Causality Note: The Cu(I) species catalyzes the decomposition of the diazonium salt, facilitating the formation of an aryl radical which is then trapped by the bromide to form the final product.[4]
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with dichloromethane or diethyl ether (3x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water and saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel to afford pure 2-Bromo-6-methylbenzonitrile.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-6-methylbenzonitrile.
Section 4: Chemical Reactivity & Synthetic Utility
The synthetic power of 2-Bromo-6-methylbenzonitrile stems from its ortho-substituted bromine atom, which is highly amenable to palladium-catalyzed cross-coupling reactions. This class of reactions is a cornerstone of modern pharmaceutical synthesis.[9][10] The nitrile and methyl groups provide steric and electronic influences that can be leveraged for selective transformations.
Key Reaction Class: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[11] 2-Bromo-6-methylbenzonitrile is an excellent substrate for coupling with various aryl- and heteroarylboronic acids to generate complex biaryl structures, which are prevalent motifs in active pharmaceutical ingredients (APIs).[12]
Representative Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a 2-aryl-6-methylbenzonitrile derivative.
Materials:
-
2-Bromo-6-methylbenzonitrile (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial, add 2-Bromo-6-methylbenzonitrile (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Equip the flask with a magnetic stir bar and a condenser.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Causality Note: This is critical to remove oxygen, which can oxidize the Pd(0) catalyst and hinder the catalytic cycle.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via cannula or syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
-
Synthetic Utility Diagram
Sources
- 1. 2-Bromo-6-methylbenzonitrile | C8H6BrN | CID 20296692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemshuttle.com [chemshuttle.com]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Bromo-4-methylbenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]
